molecular formula C10H15Cl3N2 B1356486 2-(4-Chlorophenyl)piperazine dihydrochloride CAS No. 1185157-51-0

2-(4-Chlorophenyl)piperazine dihydrochloride

Cat. No.: B1356486
CAS No.: 1185157-51-0
M. Wt: 269.6 g/mol
InChI Key: FKKKAACZISPRMO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the piperazine ring, and it is commonly used in scientific research due to its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)piperazine dihydrochloride typically involves the reaction of 4-chloroaniline with piperazine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(4-Chlorophenyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-(3-Chlorophenyl)piperazine: Similar in structure but with the chloro group in a different position, leading to different biological activities.

    1-(4-Methylphenyl)piperazine: Contains a methyl group instead of a chloro group, resulting in different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological activities and makes it a valuable compound for research .

Properties

IUPAC Name

2-(4-chlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKAACZISPRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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